L-Thyroxine sodium salt pentahydrate L-Thyroxine sodium salt pentahydrate Levothyroxine Sodium is the sodium salt of levothyroxine, a synthetic levoisomer of thyroxine (T4) that is similar to the endogenous hormone produced by the thyroid gland. In peripheral tissues, levothyroxine is deiodinated by 5'-deiodinase to form triiodothyronine (T3). T3 enters the cell and binds to nuclear thyroid hormone receptors; the activated hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration; thermogenesis; cellular growth and differentiation; and the metabolism of proteins, carbohydrates and lipids. T3 also exhibits cardiostimulatory effects.
The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.
Brand Name: Vulcanchem
CAS No.: 6106-07-6
VCID: VC0001390
InChI: InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1
SMILES: C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]
Molecular Formula: C15H20I4NNaO9
Molecular Weight: 888.93 g/mol

L-Thyroxine sodium salt pentahydrate

CAS No.: 6106-07-6

Cat. No.: VC0001390

Molecular Formula: C15H20I4NNaO9

Molecular Weight: 888.93 g/mol

* For research use only. Not for human or veterinary use.

L-Thyroxine sodium salt pentahydrate - 6106-07-6

CAS No. 6106-07-6
Molecular Formula C15H20I4NNaO9
Molecular Weight 888.93 g/mol
IUPAC Name sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate
Standard InChI InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1
Standard InChI Key JMHCCAYJTTWMCX-QWPJCUCISA-M
Isomeric SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+]
SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]
Canonical SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

L-Thyroxine sodium salt pentahydrate is systematically named as sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propionate pentahydrate . Its structure integrates a thyronine backbone with four iodine atoms at the 3, 5, 3', and 5' positions, a sodium counterion, and five water molecules in the crystal lattice . The pentahydrate configuration distinguishes it from anhydrous levothyroxine (776.87 g/mol) , with the additional water molecules contributing to its stability profile .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H20I4NNaO5H2O\text{C}_{15}\text{H}_{20}\text{I}_4\text{NNaO} \cdot 5\text{H}_2\text{O}
Molar Mass888.93 Da
CAS Registry Number6106-07-6
IUPAC NameSodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propionate pentahydrate

Crystallographic and Thermal Properties

Differential scanning calorimetry (DSC) reveals two exothermic transitions at 120°C and 159°C, corresponding to dehydration events, followed by an endothermic melt at 209°C . Thermogravimetric analysis (TGA) quantifies a 10% mass loss below 100°C, attributable to the release of crystalline water . The compound maintains structural integrity at relative humidity (RH) >30%, but dehydrates at lower RH levels, necessitating controlled storage conditions .

Physicochemical Profile and Solubility

Solubility and Partitioning Behavior

The pentahydrate form exhibits marked hydrophilicity contrasts:

  • DMSO: 100 mg/mL (112.49 mM)

  • Water: <1 mg/mL at 25°C

  • Ethanol: Insoluble

This polarity gradient necessitates formulation strategies that enhance aqueous dispersibility, such as micronization or co-processing with surfactants . The pH-dependent ionization of the phenolic hydroxyl group (pKa ≈ 6.7) further modulates solubility across gastrointestinal segments .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks at:

  • 3400 cm1^{-1} (O-H stretch from hydrate water)

  • 1620 cm1^{-1} (asymmetric COO^- vibration)

  • 520 cm1^{-1} (C-I stretching)

High-performance liquid chromatography (HPLC) methods utilizing 10 mM NaOH–MeOH (1:1 v/v) mobile phases achieve baseline separation from degradation products like triiodothyronine (T3) and thyronine .

Pharmacological Mechanism and Biotransformation

Thyroid Receptor Activation

As a prohormone, L-thyroxine sodium salt pentahydrate undergoes deiodination by selenoenzyme deiodinases (DIO1, DIO2) to form bioactive triiodothyronine (T3) . The thyroid hormone receptor (TR) binding cascade involves:

  • Nuclear translocation of TR-T3 complexes

  • DNA binding to thyroid response elements (TREs)

  • Transcriptional modulation of metabolic regulators (e.g., Na+^+/K+^+-ATPase, uncoupling proteins)

Table 2: Pharmacokinetic Parameters

ParameterValueSource
Oral Bioavailability40–80%
Plasma Protein Binding99.97% (Thyroxine-binding globulin)
Elimination Half-life6–7 days (euthyroid)
Primary Metabolic RouteHepatic/renal deiodination

Dose-Response Relationships

Weight-based dosing (1.6 μg/kg/day) achieves TSH suppression in 68% of patients within 6 weeks . Nonlinear pharmacokinetics emerge at doses >200 μg/day due to saturable intestinal absorption . Genetic polymorphisms in DIO2 (rs225014) and SLCO1B1 (rs2306283) account for 22–34% of interindividual variability in response .

Clinical Applications and Therapeutic Monitoring

Hypothyroidism Management

The pentahydrate formulation demonstrates bioequivalence to anhydrous levothyroxine in maintaining euthyroidism, with 97% of patients achieving TSH 0.4–4.0 mIU/L at 6 months . Bedtime administration increases free T4 by 12% compared to morning dosing (p<0.05), likely due to prolonged gastric retention .

Specialty Populations

  • Pregnancy: Dose requirements increase 25–50% during weeks 5–12 due to placental DIO3 activity .

  • Cardiac Comorbidity: 12.5–25 μg/day increments every 6 weeks prevent ischemic exacerbations .

  • Pediatrics: Neonatal dosing (10–15 μg/kg/day) normalizes TSH within 2 weeks in 89% of congenital hypothyroidism cases .

ConditionPotency Retention (28 days)Moisture Loss
25°C/60% RH99.2%0.3%
40°C/75% RH98.7%1.1%
40°C/0% RH97.5%3.8%

Manufacturing Considerations

Fluid-bed drying at 30°C with inlet air dew point <-10°C prevents hydrate conversion during tablet processing . Blend uniformity challenges arise from the API's low bulk density (0.25 g/cm3^3), necessitating geometric dilution with microcrystalline cellulose .

Research Applications and Animal Models

Hyperthyroidism Induction

Oral gavage of 0.39 mg/L in drinking water for 28 days replicates Graves' disease phenotypes in Slc26a7/Slc26a4 double-knockout mice, including:

  • 33% increase in metabolic rate (p<0.01)

  • 18% reduction in serum cholesterol (p<0.05)

  • Cardiac hypertrophy (heart weight/body weight +22%)

Blood-Brain Barrier Permeability

125I^{125}\text{I}-labeled L-thyroxine exhibits a brain-to-plasma ratio of 0.15 in rats, confirming CNS penetration . This property enables investigation of thyroid hormone effects on hippocampal neurogenesis and myelin synthesis .

Regulatory and Quality Considerations

Compendial Standards

The USP monograph specifies:

  • Assay: 95.0–105.0% of labeled potency

  • Related compounds: ≤0.5% individual impurities

  • Water content: 8.0–12.0% (Karl Fischer)

Counterfeit Detection

Raman spectroscopy (785 nm excitation) identifies counterfeit formulations through absence of the 520 cm1^{-1} C-I stretch and anomalous sodium citrate peaks .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator